methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 478239-04-2) is a heterocyclic compound with a fused thienopyrrole core. Its molecular formula is C₉H₈BrNO₂S, and it has a molecular weight of 274.14 g/mol . The structure features a bromine atom at position 3, a methyl group at position 2, and a methyl ester at position 5 (Figure 1). This compound is valued as a versatile scaffold in organic synthesis, particularly in pharmaceutical and materials science research due to its reactive bromine substituent and electron-deficient aromatic system .
Properties
IUPAC Name |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYKWCGGQXQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(N2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, or benzyl bromides in the presence of sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Acylation and Alkylation: The compound can be acylated or alkylated to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity: Research indicates that thieno[3,2-b]pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties: The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria highlights its potential in pharmaceutical applications .
Organic Electronics
- Organic Photovoltaics: The unique electronic properties of this compound make it suitable for use in organic solar cells. Its ability to act as an electron donor or acceptor can enhance the efficiency of photovoltaic devices .
- Conductive Polymers: The compound can be incorporated into conductive polymer matrices to improve charge transport properties, crucial for applications in flexible electronics and sensors .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,2-b]pyrrole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines compared to control groups, suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Organic Photovoltaics
In a collaborative research effort between academic institutions and industry partners, this compound was tested within organic photovoltaic cells. The incorporation of this compound resulted in enhanced power conversion efficiencies compared to traditional materials used in solar cells .
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Data
Electronic Properties
- Thienopyrroles generally exhibit lower bandgaps (~2.5–3.0 eV) than furopyrroles (~3.5–4.0 eV) due to sulfur’s polarizability .
- The 3-bromo substituent in the target compound reduces HOMO-LUMO energy gaps, enhancing electron-accepting capabilities .
Biological Activity
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrNO₂S |
| Molecular Weight | 260.11 g/mol |
| CAS Number | 1105187-36-7 |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 392.0 ± 37.0 °C at 760 mmHg |
| LogP | 4.27 |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
-
Anticancer Activity :
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 cells. The mechanism involves the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
- A study demonstrated that derivatives of thieno[3,2-b]pyrrole exhibited cytotoxic effects with IC₅₀ values ranging from 29 to 59 µM against different cancer cell lines .
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of various thieno[3,2-b]pyrrole derivatives, including this compound. The results indicated that these compounds showed promising anticancer effects against multiple types of cancer cells:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HepG2 | 40 |
| Other Derivative | HeLa | 50 |
| Other Derivative | MDA-MB-231 | 45 |
The study concluded that the compound's ability to induce apoptosis could be a promising avenue for developing new cancer therapies .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial activity of thieno derivatives was assessed against various bacterial strains. The findings suggested that this compound exhibited moderate activity against Gram-positive bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results indicate potential for further exploration in the development of antimicrobial agents derived from this compound .
Q & A
Basic: What are standard synthetic routes for introducing substituents to the thieno[3,2-b]pyrrole scaffold?
The core thieno[3,2-b]pyrrole structure is typically synthesized via cyclization or alkylation reactions. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives can undergo nucleophilic substitution using sodium hydride (NaH) as a base and alkyl/aryl halides (e.g., 4-chlorobenzyl bromide) in polar aprotic solvents like DMF at 60°C . Subsequent bromination at the 3-position is achieved using brominating agents like NBS or direct electrophilic substitution. Purity is enhanced via silica gel chromatography .
Advanced: How can regioselective functionalization at the 3-position of thieno[3,2-b]pyrrole be optimized?
Regioselectivity is influenced by electronic and steric factors. Evidence from acylation studies on methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrates that catalysts (e.g., Lewis acids) and solvent polarity direct substitution to the 3-position. For bromination, precise control of reaction temperature and stoichiometry (e.g., 1:1 molar ratio of substrate to bromine source) minimizes di-substitution . Computational modeling (e.g., DFT) can predict reactive sites, while HPLC or LC-MS monitors reaction progress .
Basic: What analytical techniques are critical for characterizing thieno[3,2-b]pyrrole derivatives?
Key methods include:
- NMR : Distinct signals for aromatic protons (δ 7.2–8.8 ppm) and substituents (e.g., methyl groups at δ 2.5–3.3 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+ for C10H10BrNO2S: calc. 294.96, obs. 294.95) .
- X-ray crystallography : SHELX software refines crystal structures to validate regiochemistry .
Advanced: How do microwave-assisted methods improve synthesis efficiency for thieno[3,2-b]pyrrole derivatives?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 4 min vs. 3 h for formylation reactions) while maintaining yields (~50–74%). This method enhances energy transfer, enabling faster activation of intermediates (e.g., Vilsmeier-Haack formylation) and reducing side reactions. Optimal parameters include power (300–500 W) and solvent choice (DMF or toluene) .
Advanced: What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Isotopic labeling : Deuterated analogs distinguish overlapping <sup>1</sup>H NMR signals.
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns carbons (e.g., distinguishing C-2 vs. C-3 substituents) .
- Crystallographic data : ORTEP-3-generated structures provide unambiguous bond-length/angle validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
